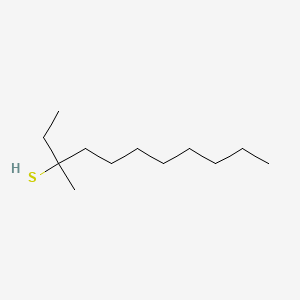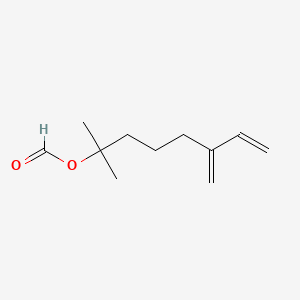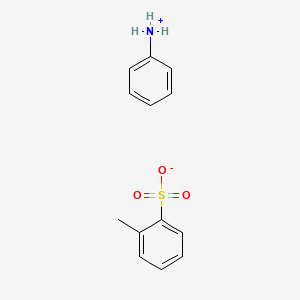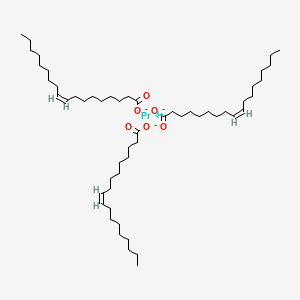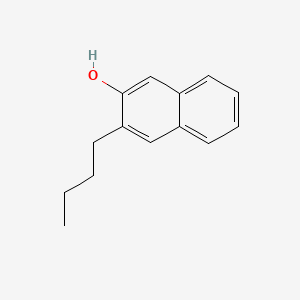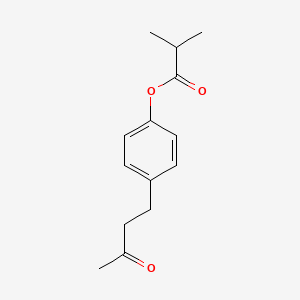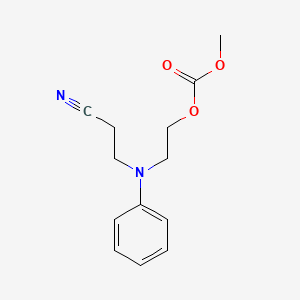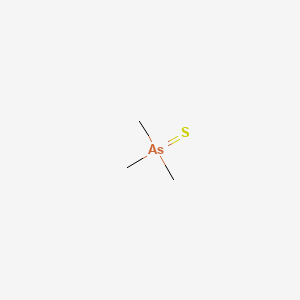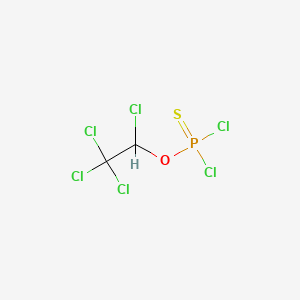![molecular formula C7H7N5O2 B12662297 N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 22277-02-7](/img/structure/B12662297.png)
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring fused with a pyrrole ring, with a nitro group at the 5-position and a methyl group at the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . Another method involves treating commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common reagents for the reduction of the nitro group include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is N-methyl-5-amino-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be synthesized.
科学研究应用
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in the signaling pathways of various cytokines involved in inflammation and immune function . By inhibiting JAK1, the compound can modulate the activity of these cytokines and exert its therapeutic effects.
相似化合物的比较
Similar Compounds
Tofacitinib: A Janus kinase inhibitor with a similar pyrrolo[2,3-d]pyrimidine core structure.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt) with a pyrrolo[2,3-d]pyrimidine scaffold.
Uniqueness
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 5-position and the methyl group at the nitrogen atom differentiates it from other pyrrolo[2,3-d]pyrimidine derivatives and contributes to its specific interactions with molecular targets.
属性
CAS 编号 |
22277-02-7 |
|---|---|
分子式 |
C7H7N5O2 |
分子量 |
193.16 g/mol |
IUPAC 名称 |
N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H7N5O2/c1-8-6-5-4(12(13)14)2-9-7(5)11-3-10-6/h2-3H,1H3,(H2,8,9,10,11) |
InChI 键 |
XWOWTDNVISJWGI-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC=NC2=C1C(=CN2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


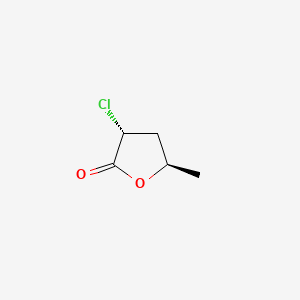
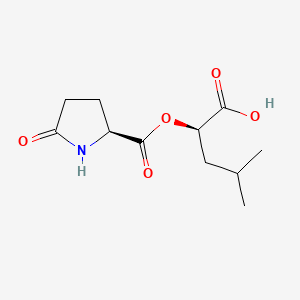
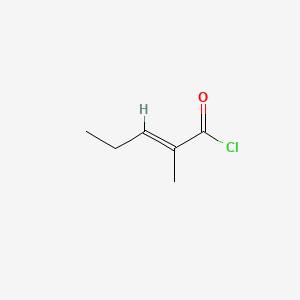
![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
